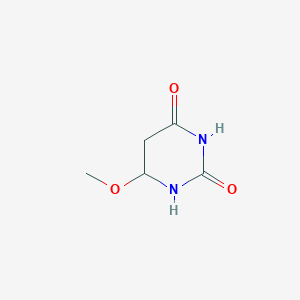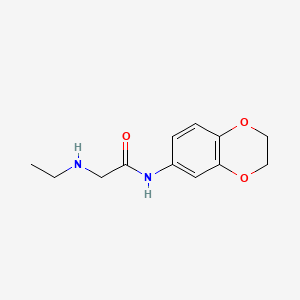
3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. This particular compound features a tetrazole ring, a furan ring, and a phenyl group, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrazole or furan rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted tetrazoles and furans.
Aplicaciones Científicas De Investigación
1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The furan and phenyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- can be compared with other similar compounds, such as:
- 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-
- 1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)-
These compounds share the tetrazole and furan rings but differ in the substituents on the phenyl group. The unique combination of substituents in 1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H10N4O3 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9+ |
Clave InChI |
YVQAGBCKIDNFLC-FMIVXFBMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=NN2/C(=C/C3=CC=CO3)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


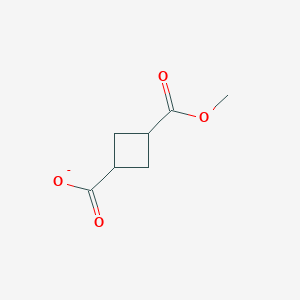
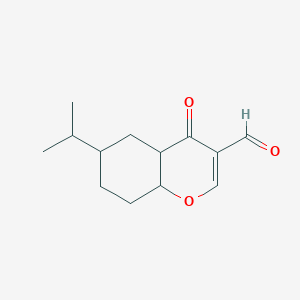
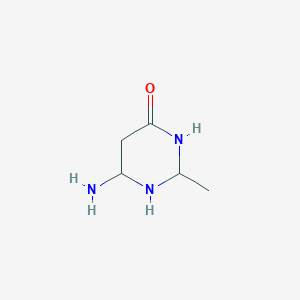

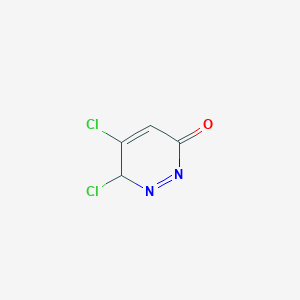
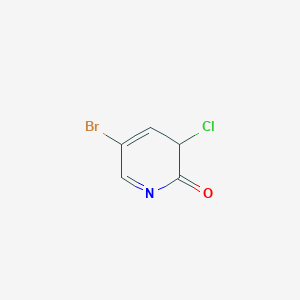
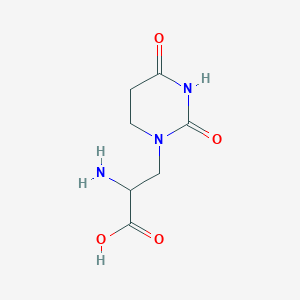
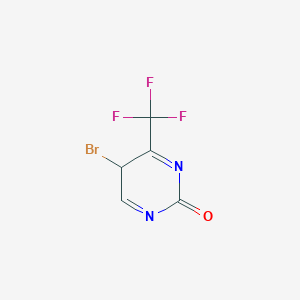
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)


![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
